molecular formula C12H9N3O3 B11872128 2-(5-Methylfuran-2-yl)-3-nitroimidazo[1,2-a]pyridine CAS No. 63261-10-9

2-(5-Methylfuran-2-yl)-3-nitroimidazo[1,2-a]pyridine

Cat. No.: B11872128
CAS No.: 63261-10-9
M. Wt: 243.22 g/mol
InChI Key: WAZABBQNRBIEDU-UHFFFAOYSA-N
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Description

2-(5-Methylfuran-2-yl)-3-nitroimidazo[1,2-a]pyridine is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound consists of a fused imidazo[1,2-a]pyridine ring system with a nitro group at the 3-position and a 5-methylfuran moiety at the 2-position. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methylfuran-2-yl)-3-nitroimidazo[1,2-a]pyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminopyridine with 5-methylfurfural in the presence of an acid catalyst to form the intermediate imidazo[1,2-a]pyridine. This intermediate is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3-position.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for the nitration step, which allows for better control of reaction conditions and minimizes the risk of side reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(5-Methylfuran-2-yl)-3-nitroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Cyclization: Acid or base catalysts depending on the specific reaction.

Major Products Formed

    Reduction: 2-(5-Methylfuran-2-yl)-3-aminoimidazo[1,2-a]pyridine.

    Substitution: Various substituted imidazo[1,2-a]pyridine derivatives.

    Cyclization: Fused heterocyclic compounds with potential biological activity.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored as a potential therapeutic agent for the treatment of bacterial and fungal infections.

    Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-(5-Methylfuran-2-yl)-3-nitroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. Additionally, the compound can inhibit key enzymes involved in microbial metabolism, thereby exerting its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-(5-Methylfuran-2-yl)-3-aminoimidazo[1,2-a]pyridine: A reduced form of the compound with an amino group instead of a nitro group.

    2-(5-Methylfuran-2-yl)-3-chloroimidazo[1,2-a]pyridine: A derivative with a chloro group at the 3-position.

    2-(5-Methylfuran-2-yl)-3-hydroxyimidazo[1,2-a]pyridine: A derivative with a hydroxy group at the 3-position.

Uniqueness

2-(5-Methylfuran-2-yl)-3-nitroimidazo[1,2-a]pyridine is unique due to the presence of both a nitro group and a 5-methylfuran moiety, which impart distinct chemical and biological properties. The nitro group enhances its reactivity and potential for further functionalization, while the 5-methylfuran moiety contributes to its overall stability and electronic properties.

Properties

CAS No.

63261-10-9

Molecular Formula

C12H9N3O3

Molecular Weight

243.22 g/mol

IUPAC Name

2-(5-methylfuran-2-yl)-3-nitroimidazo[1,2-a]pyridine

InChI

InChI=1S/C12H9N3O3/c1-8-5-6-9(18-8)11-12(15(16)17)14-7-3-2-4-10(14)13-11/h2-7H,1H3

InChI Key

WAZABBQNRBIEDU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C2=C(N3C=CC=CC3=N2)[N+](=O)[O-]

Origin of Product

United States

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